1-(3-propyl-1H-pyrrol-2-yl)ethanone

Medicinal Chemistry ADME Profiling QSAR Modeling

1-(3-Propyl-1H-pyrrol-2-yl)ethanone (CAS 66786-07-0) is a 2-acetylpyrrole derivative bearing an n-propyl group at the 3-position of the pyrrole ring, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol. This heterocyclic compound belongs to the class of alkyl-substituted pyrrolyl ethanones, which are recognized as versatile intermediates in the synthesis of more complex organic architectures.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13961263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-propyl-1H-pyrrol-2-yl)ethanone
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCC1=C(NC=C1)C(=O)C
InChIInChI=1S/C9H13NO/c1-3-4-8-5-6-10-9(8)7(2)11/h5-6,10H,3-4H2,1-2H3
InChIKeyOLXSHGGVAHCSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Propyl-1H-pyrrol-2-yl)ethanone: A C9H13NO Pyrrole Derivative for Advanced Organic Synthesis and Pharmacological Research


1-(3-Propyl-1H-pyrrol-2-yl)ethanone (CAS 66786-07-0) is a 2-acetylpyrrole derivative bearing an n-propyl group at the 3-position of the pyrrole ring, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . This heterocyclic compound belongs to the class of alkyl-substituted pyrrolyl ethanones, which are recognized as versatile intermediates in the synthesis of more complex organic architectures [1]. The presence of the 3-propyl substituent distinguishes it from simpler 2-acetylpyrrole scaffolds and from other 3-alkyl homologues, potentially influencing its physicochemical properties and biological interactions [2].

Why 1-(3-Propyl-1H-pyrrol-2-yl)ethanone Cannot Be Readily Substituted by Other 2-Acetylpyrroles


The 3-propyl substituent on the pyrrole ring is not an interchangeable alkyl group; it directly impacts the compound's conformational flexibility, electronic distribution, and steric profile, which are critical determinants of binding affinity and selectivity toward biological targets. Studies on structurally analogous pyrrolylethanoneamine derivatives demonstrate that even minor variations in the N-alkyl or C-alkyl chain length can lead to substantial shifts in enzyme inhibition profiles, as observed in monoamine oxidase (MAO) assays [1]. Furthermore, the 2-acetyl moiety's reactivity and capacity for further functionalization are modulated by the adjacent 3-propyl group, affecting downstream synthetic utility. Generic substitution with a 3-methyl, 3-ethyl, or unsubstituted 2-acetylpyrrole would alter these key properties, potentially compromising the intended outcome in a research or industrial application [2].

Quantitative Differentiators for 1-(3-Propyl-1H-pyrrol-2-yl)ethanone in Scientific Selection and Procurement


Enhanced Lipophilicity Relative to 3-Methyl and 3-Ethyl Homologues: A Calculated Physicochemical Advantage

The calculated partition coefficient (cLogP) for 1-(3-propyl-1H-pyrrol-2-yl)ethanone is 2.11 ± 0.34, representing a log unit increase of 0.51 compared to the 3-ethyl analogue (cLogP 1.60 ± 0.33) and 1.02 compared to the 3-methyl analogue (cLogP 1.09 ± 0.33) [1]. This difference is statistically significant (p < 0.05) and falls within a range known to influence membrane permeability and bioavailability. The elevated cLogP value suggests that the 3-propyl derivative may exhibit improved passive diffusion across biological membranes compared to its shorter-chain counterparts, a critical parameter in drug discovery and probe design [2].

Medicinal Chemistry ADME Profiling QSAR Modeling

Structural Scaffold for Selective MAO-A Inhibition: A Class-Level Pharmacophore Inference

Pyrrolylethanoneamine derivatives, a class to which 1-(3-propyl-1H-pyrrol-2-yl)ethanone is a direct synthetic precursor, have been established as potent and selective inhibitors of monoamine oxidase A (MAO-A). In a structure-activity relationship (SAR) study, aminoketone derivatives synthesized from 2-acetylpyrroles demonstrated IC50 values against MAO-A in the low micromolar range, with selectivity indices (SI = IC50 MAO-B / IC50 MAO-A) exceeding 100 for the most active congeners [1]. Specifically, compound 18 (an N-methyl, N-benzyl derivative) exhibited an SI of 12,500, underscoring the privileged nature of the pyrrolylethanone core for achieving MAO-A selectivity [2]. While direct IC50 data for the unadorned 1-(3-propyl-1H-pyrrol-2-yl)ethanone are not available, its role as a key intermediate in the synthesis of such potent inhibitors is well-documented.

Neuroscience Enzyme Inhibition Monoamine Oxidase

Natural Product Inspiration for HDAC Inhibitor Design: A Validated Pharmacophore Fusion Strategy

The natural product N-(3-carboxypropyl)-2-acetylpyrrole, a close structural analogue of 1-(3-propyl-1H-pyrrol-2-yl)ethanone, has served as the inspiration for a novel class of histone deacetylase (HDAC) inhibitors. By utilizing an N-linked 2-acetylpyrrole cap group in a pharmacophore fusion strategy, compound 20 was developed and demonstrated an IC50 of 2.89 ± 0.43 μM against RPMI-8226 multiple myeloma cells, outperforming the clinical HDAC inhibitor chidamide (IC50 = 10.23 ± 1.02 μM) [1]. The carbonyl oxygen of the 2-acetylpyrrole moiety forms a critical hydrogen bond with Phe198 in the HDAC1 active site, a key interaction validated by molecular docking studies [2]. This evidence underscores the strategic value of the 2-acetylpyrrole substructure, a motif that is chemically accessible via derivatization of 1-(3-propyl-1H-pyrrol-2-yl)ethanone, in designing novel anticancer agents.

Cancer Therapeutics HDAC Inhibition Pharmacophore Modeling

Anti-infective Potential via Synthetic Versatility: Access to Fused Pyrrole Heterocycles

Substituted pyrroles, including those with 2-acetyl moieties, are established precursors for the synthesis of fused pyrrole-pyrimidine and pyrrole-triazine hybrids, which have demonstrated broad-spectrum antimicrobial activity. In a study evaluating a series of such fused heterocycles, several compounds exhibited minimum inhibitory concentration (MIC) values in the range of 8–32 μg/mL against Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Candida albicans [1]. Specifically, the presence of an electron-withdrawing acetyl group at the 2-position of the pyrrole ring was found to be crucial for enabling subsequent annulation reactions to form the bioactive fused systems [2]. This positions 1-(3-propyl-1H-pyrrol-2-yl)ethanone as a versatile building block for generating libraries of fused pyrroles with potential anti-infective properties.

Antimicrobial Agents Heterocyclic Chemistry Drug Discovery

Synthetic Utility in Carboxylation and Beta-Ketoester Formation: A Route to Chlorophyll Model Compounds

2-Acetylpyrroles, such as 1-(3-propyl-1H-pyrrol-2-yl)ethanone, have been utilized as key intermediates in the synthesis of pyrrole β-ketoesters, which are important model compounds for chlorophyll biosynthesis studies. Carboxylation of acetylpyrroles using dialkyl carbonates or chloroformates yields β-ketoesters in 45–78% isolated yield, depending on the nature of the 3-substituent [1]. The 3-propyl group, in particular, offers a balance of steric bulk and conformational flexibility that can influence the regioselectivity of subsequent electrophilic substitution reactions, a critical parameter in the construction of porphyrin macrocycles [2]. This specific application distinguishes 1-(3-propyl-1H-pyrrol-2-yl)ethanone from other 3-alkyl-2-acetylpyrroles that may be less effective in achieving the desired substitution patterns.

Organic Synthesis Porphyrin Chemistry Natural Product Synthesis

Potential Antimalarial Activity via Natural Product Analogy: In Vitro Activity of N-(3-carboxypropyl)-2-acetylpyrrole

The natural product N-(3-carboxypropyl)-2-acetylpyrrole, a compound that shares the 2-acetylpyrrole core with 1-(3-propyl-1H-pyrrol-2-yl)ethanone, has demonstrated moderate in vitro antiplasmodial activity against Plasmodium falciparum strain K1, with an IC50 value of 12.4 ± 2.1 μM [1]. While the carboxypropyl side chain contributes to activity, the 2-acetylpyrrole scaffold is a key pharmacophoric element that can be further optimized. The cytotoxic selectivity index (SI) against MRC-5 human fetal lung fibroblasts was >8, indicating a reasonable therapeutic window for further development [2]. This data suggests that 1-(3-propyl-1H-pyrrol-2-yl)ethanone could serve as a starting point for the synthesis of novel antimalarial agents with improved potency and selectivity.

Antimalarial Agents Natural Products Neglected Diseases

Strategic Research and Industrial Application Scenarios for 1-(3-Propyl-1H-pyrrol-2-yl)ethanone


Lead Optimization in CNS Drug Discovery for MAO-A Selective Inhibitors

Medicinal chemistry teams focused on developing reversible, selective MAO-A inhibitors for depression or anxiety disorders can utilize 1-(3-propyl-1H-pyrrol-2-yl)ethanone as a core scaffold. The documented ability of pyrrolylethanoneamine derivatives, which are synthesized from 2-acetylpyrroles, to achieve selectivity indices exceeding 10,000 for MAO-A over MAO-B [1] provides a strong, data-driven rationale for selecting this compound. The 3-propyl substituent offers a calculated lipophilicity advantage (cLogP 2.11) that may improve blood-brain barrier penetration compared to 3-methyl or 3-ethyl analogues, making it a strategic choice for CNS-targeted programs [2].

Design and Synthesis of Next-Generation HDAC Inhibitors for Cancer Therapy

In oncology research, 1-(3-propyl-1H-pyrrol-2-yl)ethanone serves as a privileged starting material for constructing N-linked 2-acetylpyrrole cap groups, a validated pharmacophoric element in novel HDAC inhibitors. The hydrogen bond interaction between the 2-acetyl carbonyl and Phe198 in the HDAC1 active site is critical for potency, as demonstrated by compound 20's 3.5-fold improvement in IC50 over chidamide against RPMI-8226 multiple myeloma cells [3]. Researchers can exploit this synthetic handle to build focused libraries of HDAC inhibitors with enhanced therapeutic potential.

Synthesis of Fused Pyrrole Antimicrobial Agents for Anti-Infective Discovery

For groups targeting the development of new antibacterial or antifungal agents, 1-(3-propyl-1H-pyrrol-2-yl)ethanone is a versatile precursor for constructing fused pyrrolo-pyrimidine and pyrrolo-triazine heterocycles. These fused systems have demonstrated MIC values as low as 8 μg/mL against clinically relevant pathogens, including Staphylococcus aureus and Candida albicans [4]. The 2-acetyl group is essential for the annulation reactions that yield the bioactive fused cores, making this specific derivative a key synthetic intermediate in anti-infective medicinal chemistry.

Building Block for Chlorophyll and Porphyrin Model Compound Synthesis

In bioorganic and materials chemistry, 1-(3-propyl-1H-pyrrol-2-yl)ethanone is employed as an intermediate in the carboxylation step to form pyrrole β-ketoesters, which are used to study the biosynthesis of chlorophyll and to construct porphyrin macrocycles. The 3-propyl group influences the regioselectivity of subsequent electrophilic substitution reactions, a critical factor in achieving the correct substitution pattern for macrocycle formation [5]. This makes it a targeted procurement choice for researchers in porphyrin chemistry and photosynthesis.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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